molecular formula C14H11ClO2 B7882345 4-Chlorobenzoic acid, benzyl ester CAS No. 67483-73-2

4-Chlorobenzoic acid, benzyl ester

Cat. No.: B7882345
CAS No.: 67483-73-2
M. Wt: 246.69 g/mol
InChI Key: VBIOKGVOQMIBHO-UHFFFAOYSA-N
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Description

4-Chlorobenzoic acid, benzyl ester is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzoic acid where the carboxyl group is esterified with benzyl alcohol, and a chlorine atom is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzoic acid, benzyl ester typically involves the esterification of 4-chlorobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using mixed carboxylic-fatty anhydrides and heterogeneous acid catalysts like Amberlyst-15. This method allows for efficient production of the ester with high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzoic acid, benzyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-chlorobenzoic acid and benzyl alcohol in the presence of aqueous acid or base.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed:

    Hydrolysis: 4-Chlorobenzoic acid and benzyl alcohol.

    Reduction: 4-Chlorobenzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzoic acid, benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobenzoic acid, benzyl ester primarily involves its reactivity as an ester and the presence of the chlorine substituent. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can then participate in further biochemical or chemical reactions. The chlorine atom can influence the compound’s reactivity by making the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

    4-Chlorobenzoic acid: The parent acid of the ester.

    Benzyl benzoate: An ester of benzoic acid with benzyl alcohol but without the chlorine substituent.

    4-Chlorobenzyl alcohol: The reduced form of the ester.

Uniqueness: 4-Chlorobenzoic acid, benzyl ester is unique due to the combination of the ester functional group and the chlorine substituent. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to non-chlorinated esters .

Biological Activity

4-Chlorobenzoic acid, benzyl ester (C14H11ClO2), is an important organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H11ClO2
  • CAS Number : 67483-73-2
  • Structure : The compound consists of a chlorobenzoic acid moiety esterified with benzyl alcohol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem highlighted its potential against various microbial strains, suggesting that the compound may inhibit bacterial growth effectively.

The antimicrobial activity is believed to be linked to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes. This disruption can lead to increased permeability and eventual cell lysis, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • In a comparative study, this compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antibacterial activity .
  • Cytotoxicity Studies :
    • A cytotoxicity assessment using human cell lines revealed that this compound has a moderate cytotoxic effect with an IC50 value of 45 µg/mL. This suggests that while the compound can inhibit bacterial growth, it may also affect human cells at higher concentrations .
  • In Vivo Studies :
    • In an animal model study, administration of this compound led to a reduction in bacterial load in infected tissues. Histopathological examinations showed decreased inflammation and tissue damage compared to control groups .

Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialMIC = 32 µg/mL against E. coli and S. aureus
CytotoxicityIC50 = 45 µg/mL
In Vivo EfficacyReduced bacterial load in tissues

Properties

IUPAC Name

benzyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIOKGVOQMIBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324506
Record name 4-Chlorobenzoic acid, benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67483-73-2
Record name Benzoic acid, phenylmethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorobenzoic acid, benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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